molecular formula C17H22N4O2S B2873636 1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole CAS No. 2034426-45-2

1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2873636
CAS No.: 2034426-45-2
M. Wt: 346.45
InChI Key: BVIAPDGCIZJRQS-UHFFFAOYSA-N
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Description

1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Biological Activity

The compound 1-(1-(cyclohexylsulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a novel triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of Azetidine Derivative : The azetidine ring is synthesized through cyclization reactions involving cyclohexylsulfonyl precursors.
  • Formation of Triazole Moiety : The triazole ring is constructed using a [3+2] cycloaddition reaction between azides and alkynes, which can be facilitated by copper(I) catalysis.
  • Purification : The final compound is purified using techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds with similar triazole structures showed cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism is believed to involve the inhibition of key enzymes and growth factors associated with tumor proliferation and survival .

CompoundCell LineIC50 (μM)Notes
1-(cyclohexylsulfonyl)azetidin-3-yl-4-phenyl-triazoleHeLaTBDPromising cytotoxicity observed
Related Triazole CompoundMCF-729Significant cytotoxic activity noted

Anti-inflammatory Effects

Triazoles are also known for their anti-inflammatory properties. A related study highlighted that certain triazole derivatives exhibited anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may have therapeutic potential in treating inflammatory conditions .

The biological activity of triazole derivatives like this compound can be attributed to their ability to interact with various molecular targets:

Molecular Targets:

  • Enzymes involved in cancer cell proliferation.
  • Inflammatory mediators such as cytokines.

Pathways Involved:

  • Modulation of NF-kB signaling pathways.
  • Inhibition of MAPK pathways leading to reduced inflammation and tumor growth .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives:

  • Cytotoxic Evaluation : A study conducted on various triazole derivatives showed that modifications to the triazole ring significantly influenced their cytotoxic potency against cancer cell lines. The presence of bulky groups like cyclohexylsulfonyl enhanced lipophilicity, improving cellular uptake and efficacy .
  • Anti-inflammatory Studies : Another investigation assessed the anti-inflammatory properties of related compounds and found that certain derivatives effectively reduced inflammation in animal models, suggesting potential use in clinical settings for inflammatory diseases .

Properties

IUPAC Name

1-(1-cyclohexylsulfonylazetidin-3-yl)-4-phenyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c22-24(23,16-9-5-2-6-10-16)20-11-15(12-20)21-13-17(18-19-21)14-7-3-1-4-8-14/h1,3-4,7-8,13,15-16H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAPDGCIZJRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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